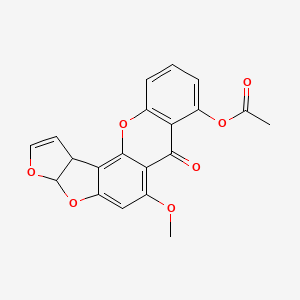
O-Acetylsterigmatocystin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Acetylsterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those belonging to the genus Aspergillus. It is a derivative of sterigmatocystin, which is known for its toxic and carcinogenic properties. This compound has a molecular formula of C20H14O7 and is structurally characterized by the presence of an acetyl group attached to the sterigmatocystin molecule .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylsterigmatocystin typically involves the acetylation of sterigmatocystin. This can be achieved by reacting sterigmatocystin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the sterigmatocystin molecule .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its limited commercial applications and the toxic nature of the compound. the process would likely involve large-scale fermentation of Aspergillus species followed by extraction and purification of the mycotoxin.
化学反応の分析
Types of Reactions: O-Acetylsterigmatocystin undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield sterigmatocystin and acetic acid.
Oxidation: It can be oxidized to form more reactive intermediates, which may further react to form different products.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Sterigmatocystin and acetic acid.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
科学的研究の応用
O-Acetylsterigmatocystin has been studied extensively in scientific research due to its toxicological properties. Some key applications include:
Chemistry: Used as a model compound to study the chemical behavior of mycotoxins and their derivatives.
Biology: Investigated for its effects on cellular processes and its potential role in fungal pathogenicity.
作用機序
O-Acetylsterigmatocystin exerts its effects primarily through its interaction with cellular macromolecules. It can bind to DNA, causing mutations and potentially leading to carcinogenesis. The compound also affects cellular respiration by uncoupling oxidative phosphorylation in mitochondria, leading to reduced ATP production and cellular damage .
類似化合物との比較
Sterigmatocystin: The parent compound, known for its toxic and carcinogenic properties.
O-Methylsterigmatocystin: A methylated derivative with similar toxicological effects.
5,6-Dimethoxysterigmatocystin: Another derivative with modifications on the sterigmatocystin molecule.
Uniqueness: O-Acetylsterigmatocystin is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This modification can affect its solubility, stability, and interaction with cellular targets, making it a valuable compound for studying the structure-activity relationships of mycotoxins .
特性
CAS番号 |
58086-32-1 |
|---|---|
分子式 |
C20H14O7 |
分子量 |
366.3 g/mol |
IUPAC名 |
(11-methoxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-15-yl) acetate |
InChI |
InChI=1S/C20H14O7/c1-9(21)25-11-4-3-5-12-16(11)18(22)17-13(23-2)8-14-15(19(17)26-12)10-6-7-24-20(10)27-14/h3-8,10,20H,1-2H3 |
InChIキー |
DBOZJKFTNIJDJL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
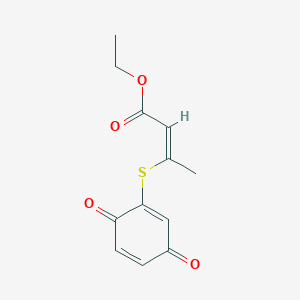
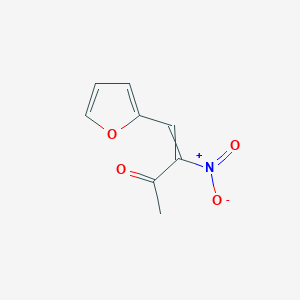
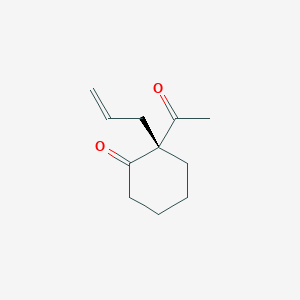
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
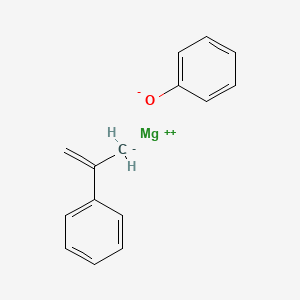
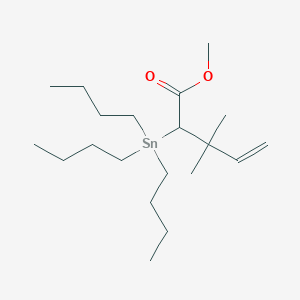
![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)

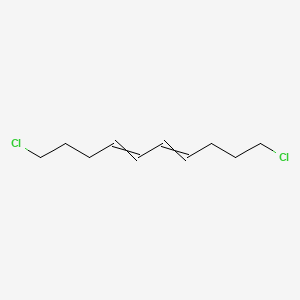

![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)

